3-Bromo-2,2-bis(bromomethyl)propanamide
Overview
Description
3-Bromo-2,2-bis(bromomethyl)propanamide: is an organic compound with the molecular formula C5H8Br3NO. It is characterized by the presence of three bromine atoms, making it a highly brominated compound. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,2-bis(bromomethyl)propanamide typically involves the bromination of 2,2-bis(hydroxymethyl)propionamide. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,2-bis(bromomethyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of less brominated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products vary based on the extent of oxidation, ranging from partially oxidized intermediates to fully oxidized compounds.
Reduction Reactions: Products include less brominated or fully de-brominated compounds.
Scientific Research Applications
3-Bromo-2,2-bis(bromomethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2-bis(bromomethyl)propanamide involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in research applications.
Comparison with Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: This compound is similar in structure but contains hydroxyl groups instead of the amide group.
3-Bromo-2-(bromomethyl)propionic acid: This compound has a carboxylic acid group instead of the amide group.
Uniqueness: 3-Bromo-2,2-bis(bromomethyl)propanamide is unique due to the presence of both the amide group and multiple bromine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-2,2-bis(bromomethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br3NO/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHLWFITPWGJOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(CBr)C(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br3NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280476 | |
Record name | 3-Bromo-2,2-bis(bromomethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.84 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52813-49-7 | |
Record name | 3-Bromo-2,2-bis(bromomethyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52813-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,2-bis(bromomethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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